3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-6-11(7-9-12)15-14(16(18)21)10-20(19-15)13-4-2-1-3-5-13/h1-10H,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAKSQYUJCUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a common precursor, the reaction of 4-chlorophenylhydrazine with ethyl 3-phenyl-3-oxopropanoate under acidic conditions yields the intermediate.
Reaction Conditions
Carboxylic Acid to Carboxamide Conversion
The carboxylic acid intermediate is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with aniline to form the carboxamide.
Procedure
- Activation :
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq) is stirred with SOCl₂ (3.0 eq) at 60°C for 3 hours. Excess SOCl₂ is removed under vacuum.
- Amidation :
- The acyl chloride is dissolved in dry dichloromethane (DCM) and treated with aniline (1.5 eq) and triethylamine (2.0 eq) at 0–5°C. The mixture is warmed to room temperature and stirred for 12 hours.
- Workup : The organic layer is washed with 5% HCl, water, and brine, then dried over Na₂SO₄.
Data Summary
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl chloride formation | SOCl₂, DCM | 60°C | 3 | 89 |
| Amidation | Aniline, Et₃N | 0–25°C | 12 | 82 |
Direct Cyclization and Amidation Approaches
One-Pot Cyclocondensation-Amidation
To streamline synthesis, a one-pot method combines pyrazole ring formation with in situ amidation. Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is hydrolyzed to the carboxylic acid using NaOH, followed by direct coupling with aniline via carbodiimide chemistry.
Key Parameters
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
- Additive : Hydroxybenzotriazole (HOBt, 1.1 eq)
- Solvent : Dimethylformamide (DMF)
- Yield : 68% (over two steps)
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling yields but may complicate purification. A study comparing solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 82 | 98.5 |
| THF | 7.5 | 58 | 95.2 |
| DCM | 8.9 | 65 | 97.1 |
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst improves acylation efficiency by 12–15%.
Characterization and Analytical Data
Spectroscopic Profiles
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds confirms the planar pyrazole core and anti-configuration of the carboxamide group.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
The carboxamide group facilitates Schiff base formation via condensation with aldehydes. For example:
-
Reaction with 5-nitrofuran-2-carbaldehyde under ethanol and acetic acid yields 5-((5-nitrofuran-2-yl)methyleneamino)-N-phenyl-1H-pyrazole-4-carboxamide derivatives.
-
NMR data (δ 8.68 for −N=CH−) confirms the E-configuration of the imine product due to thermodynamic stability .
Reaction Conditions
| Aldehyde | Solvent | Catalyst | Yield (%) | Product Characterization (¹H NMR) |
|---|---|---|---|---|
| 5-Nitrofuran-2-carbaldehyde | Ethanol | CH₃COOH | 63–73 | Singlet at δ 8.68 (−N=CH−), δ 10.42 (NH) |
Functionalization via Coupling Reactions
The carboxamide participates in peptide-like coupling using EDCI/HOBt to form hybrid heterocycles:
-
Reaction with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles in DMF produces N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives .
Example Synthesis (Compound 5h)
-
Reactants : 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylic acid + 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
-
Conditions : EDCI, HOBt, DMF, room temperature
-
Yield : 63%
-
Characterization :
Hydrolysis to Carboxylic Acids
While direct hydrolysis of the carboxamide is not explicitly documented for this compound, analogous pyrazole-4-carboxamides undergo hydrolysis under acidic/basic conditions to form carboxylic acids . For example:
-
5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde oxidizes to pyrazole-4-carboxylic acid using KMnO₄ .
Derivatization via Alkylation
The carboxamide’s nitrogen can act as a nucleophile in alkylation reactions:
-
Reaction of 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole with triazoles yields 1-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methyl)-1H-1,2,4-triazole (e.g., compound 8c ) .
Key Data for Alkylation (Compound 8c)
Oxidation and Reduction Pathways
Although not directly observed for this compound, related pyrazole-4-carboxaldehydes undergo:
-
Reduction : NaBH₄ reduces aldehydes to hydroxymethylpyrazoles, which can be chlorinated with SOCl₂ .
Biological Activity Correlations
While beyond strict reactivity, derivatives of this carboxamide show pharmacological potential:
Scientific Research Applications
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory properties of pyrazole derivatives, including 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. The compound has been shown to inhibit inflammatory mediators effectively.
Case Studies:
- Nagarapu et al. synthesized a series of pyrazole derivatives, including the compound , which exhibited significant anti-inflammatory activity in vivo. The study utilized a carrageenan-induced rat paw edema model, demonstrating that several derivatives showed higher potency than ibuprofen .
- El-Sayed et al. identified a related pyrazole derivative characterized as N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, which exhibited optimal anti-inflammatory activity comparable to established drugs like diclofenac sodium and celecoxib .
Anticancer Activity
Research indicates that 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide and its derivatives may possess significant anticancer properties.
Case Studies:
- Cankara Pirol et al. synthesized various amide derivatives of pyrazole and tested their antiproliferative activities against human cancer cell lines (Huh7, MCF7, HCT116). One compound showed promising cytotoxicity with IC50 values indicating strong activity against all tested cell lines .
- Ali et al. screened imidazo[2,1-b]thiazoles containing pyrazole moieties for anticancer activity at the National Cancer Institute, identifying compounds that demonstrated significant potential for further development .
Other Therapeutic Applications
Beyond anti-inflammatory and anticancer activities, pyrazole derivatives have been explored for additional therapeutic uses.
Case Studies:
- Keche et al. developed novel 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, which showed promising anti-inflammatory effects and potential for treating conditions associated with inflammation .
Properties and Mechanisms of Action
The mechanisms by which 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its biological effects are still under investigation but may involve:
- Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Modulation of pathways involved in cancer cell proliferation and survival.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific target and the biological context .
Comparison with Similar Compounds
Key Observations :
- Compound 9 and analogs 11a–d exhibit high synthetic efficiency (>82% yields), attributed to optimized coupling agents (e.g., TBTU) and mild reaction conditions .
- Lower yield for 13c (19%) suggests challenges in steric hindrance or purification due to the imidazole-ethyl substituent .
Structural and Functional Group Variations
Key Observations :
- Methyl groups may increase lipophilicity .
- Fluorophenyl Substituents (11a): Fluorine’s electronegativity improves solubility and bioavailability while enabling halogen bonding in target interactions .
- Hydroxy Groups (): While promoting hydrogen bonding, hydroxy groups may reduce metabolic stability due to susceptibility to oxidation or conjugation .
Pharmacological and Physicochemical Implications
- Lipophilicity : Compounds with methyl or thiazole substituents (e.g., compound 9) are more lipophilic (logP ~3.5 estimated), favoring membrane permeability.
- Solubility : Piperazine-sulfonyl derivatives (e.g., 1251546-51-6) exhibit higher aqueous solubility due to ionizable sulfonamide groups .
- Receptor Interactions: The carboxamide moiety is critical for hydrogen bonding with biological targets, as seen in cannabinoid receptor ligands (cf. anandamide in ).
Biological Activity
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is characterized by a pyrazole ring substituted with a 4-chlorophenyl group and a phenyl group at the first position. Its molecular formula is with a molecular weight of approximately 299.75 g/mol. The compound exhibits properties that make it suitable for various biological applications, particularly in the fields of pharmaceuticals and agrochemicals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, derivatives have shown significant activity against lung (A549) and colon (HT-29) cancer cell lines, with IC50 values indicating their effectiveness compared to standard treatments like 5-fluorouracil .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide | A549 | 193.93 | |
| Derivative 7f | HT-29 | 208.58 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Pyrazole derivatives typically exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Excellent |
| Candida albicans | < 10 | Moderate |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied, with compounds demonstrating significant inhibition of inflammatory markers. For example, some derivatives have shown IC50 values comparable to diclofenac, a common anti-inflammatory drug .
| Compound | IC50 (µg/mL) | Comparison Standard |
|---|---|---|
| Pyrazole derivative | 54.65 | Diclofenac |
| Other derivatives | 60.56 - 69.15 |
The biological activity of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide can be attributed to its ability to interact with various biological targets. The pyrazole moiety is known to modulate signaling pathways involved in cell proliferation and apoptosis, which is crucial for its anticancer activity. Additionally, its antimicrobial effects may arise from disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives:
- Anticancer Study : A study evaluated the anticancer activity of several pyrazole derivatives against multiple cancer cell lines, reporting that compounds similar to 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide exhibited promising results with low IC50 values, indicating high potency against cancer cells .
- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of pyrazole derivatives found that certain compounds showed remarkable activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents in infectious diseases .
- Anti-inflammatory Assessment : In a comparative study, several pyrazole derivatives were assessed for their anti-inflammatory effects using carrageenan-induced paw edema models in rats, revealing significant reductions in inflammation comparable to established NSAIDs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols, often starting with cyclocondensation of hydrazine derivatives with β-ketoesters or via click chemistry to form the pyrazole core. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .
- Cyclization : Acid- or base-mediated cyclization under reflux conditions (e.g., ethanol/HCl at 80°C) to form the pyrazole ring .
- Yield Optimization : Control of solvent polarity (DMF vs. THF), temperature (±5°C precision), and stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid derivatives) minimizes side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in functional group assignments?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl vs. phenyl group splitting patterns). Aromatic protons appear at δ 7.2–8.1 ppm, while the carboxamide NH resonates near δ 10.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 311.0824) and fragments (e.g., loss of Cl⁻ or CO groups) .
- X-ray Crystallography : Resolves steric effects, such as dihedral angles between the pyrazole and chlorophenyl rings (e.g., 15–25°), critical for understanding conformational stability .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations. For example, test at 0.1–100 µM concentrations in triplicate .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to controls like doxorubicin .
- Receptor Binding : Radioligand displacement assays (e.g., for cannabinoid receptors CB1/CB2) using [³H]CP-55,940 to measure Kᵢ values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to non-canonical targets, and what validation strategies are essential?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite with receptor structures (PDB: e.g., 5TGZ for CB1). Grid boxes should encompass allosteric sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Solvate systems with TIP3P water and neutralize with Na⁺/Cl⁻ .
- Validation : Compare computational ΔG values with experimental SPR (surface plasmon resonance) data. Discrepancies >1 kcal/mol require force field reparameterization .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Optimization : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce variability. Use Z’-factor analysis (>0.5) to validate robustness .
- Metabolite Profiling : LC-MS/MS identifies off-target effects (e.g., cytochrome P450-mediated degradation) that may skew IC₅₀ values .
- Orthogonal Assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
Q. How can reaction fundamentals inform scale-up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Kinetic Studies : Use in situ FTIR to monitor intermediate formation (e.g., enolate intermediates during cyclization). Adjust residence times in flow reactors to prevent racemization .
- DoE (Design of Experiments) : Vary temperature (60–100°C), pressure (1–5 bar), and catalyst loading (0.5–2 mol%) to map optimal conditions .
- Crystallization Engineering : Use polymorph screening (via solvent/anti-solvent titration) to isolate the thermodynamically stable form, avoiding amorphous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
